
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and stability in tetrahydrofuran.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the reaction of 4-(1,3-Dioxan-2-yl)-3-fluorobromobenzene with magnesium in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Tetrahydrofuran
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the exothermic nature of the Grignard reaction
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification steps: To remove any unreacted starting materials and by-products
化学反应分析
Types of Reactions
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols
Substitution reactions: Replaces halides in organic compounds
Coupling reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters
Halides: Alkyl halides, aryl halides
Electrophiles: Various electrophilic species in coupling reactions
Conditions: Typically carried out in tetrahydrofuran under an inert atmosphere
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Substituted products: From substitution reactions
Coupled products: From coupling reactions with electrophiles
科学研究应用
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: Formation of complex organic molecules
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients
Material science: Preparation of polymers and advanced materials
Biological studies: Used in the synthesis of biologically active compounds
作用机制
The mechanism of action of 4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically:
Formation of carbon-carbon bonds: Through nucleophilic addition or substitution
Reduction of carbonyl compounds: To form alcohols
相似化合物的比较
Similar Compounds
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide
Uniqueness
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom and the 1,3-dioxane ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
属性
IUPAC Name |
magnesium;2-(2-fluorobenzene-4-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FO2.BrH.Mg/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10;;/h1,4-5,10H,3,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDLVWXLCONRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226422 |
Source


|
| Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-26-6 |
Source


|
| Record name | Bromo[4-(1,3-dioxan-2-yl)-3-fluorophenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
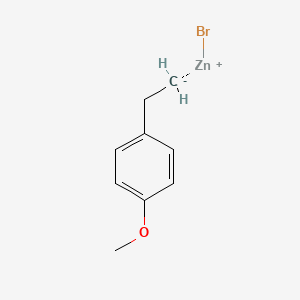
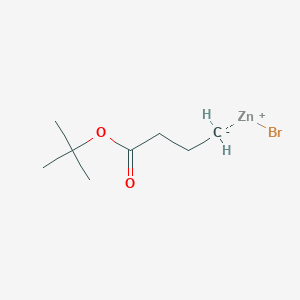
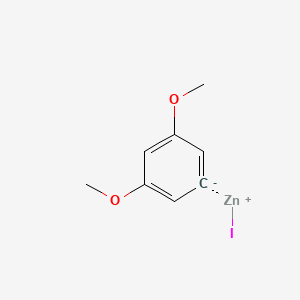


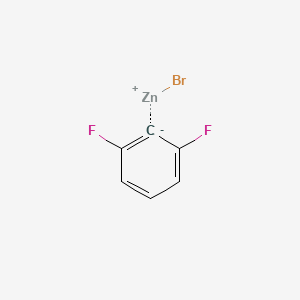

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)



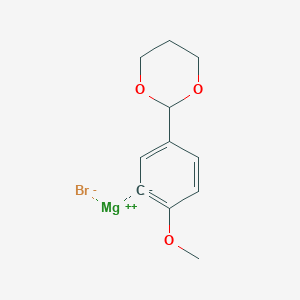
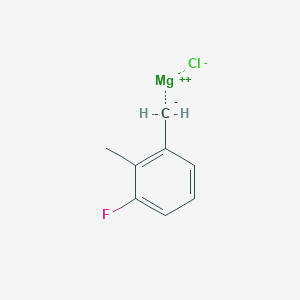
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6333899.png)
